molecular formula C21H25N3O8S B2582374 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 872881-67-9

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2582374
CAS No.: 872881-67-9
M. Wt: 479.5
InChI Key: QIRCJAJPYHUTRF-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a high-purity chemical compound intended for research and development applications. This molecule is built around a 1,4-benzodioxane scaffold, a versatile template widely recognized in medicinal chemistry for its role in designing molecules with diverse biological activities . The structure is further elaborated with a 1,3-oxazinan-2-ylmethyl group and a sulfonyl linker, features shared with other research compounds documented in scientific literature . The presence of a furan-2-yl)ethyl side chain, a heterocyclic moiety also found in other bioactive molecules , contributes to the compound's potential as a unique scaffold for investigating new chemical entities. Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of novel derivatives, screening for biological activity, and probing structure-activity relationships (SAR). The compound is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your experimental workflows. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O8S/c25-20(22-7-6-15-3-1-9-29-15)21(26)23-14-19-24(8-2-10-32-19)33(27,28)16-4-5-17-18(13-16)31-12-11-30-17/h1,3-5,9,13,19H,2,6-8,10-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRCJAJPYHUTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1,4-benzodioxane-6-sulfonyl chloride with an appropriate oxazinan derivative under basic conditions to form the sulfonyl oxazinan intermediate. This intermediate is then reacted with ethanediamide and a furan derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors involved in disease processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Compound A () Compound B ()
Core Structure 1,3-Oxazinan + benzodioxine sulfonyl + ethanediamide + furan Triazine + imidazolidin-ylidene + sulfamoyl Pyridine + benzodioxin + dimethylamino
Molecular Formula Not explicitly provided (estimated: ~C₂₄H₂₈N₃O₇S) C₁₉H₂₀ClN₅O₃S (example from ) C₂₃H₂₅N₃O₃
Key Functional Groups Sulfonyl, oxazinan, furan, ethanediamide Sulfamoyl, triazine, imidazolidin-ylidene Benzodioxin, pyridine, dimethylamino
Synthetic Pathway Likely involves sulfonation of benzodioxine, oxazinan ring formation, and amide coupling Ethyl bromoacetate + TEA-mediated thioether formation Suzuki coupling or nucleophilic substitution (inferred from benzodioxin synthesis)
Potential Applications Enzyme inhibition, antimicrobial agents Antibacterial/antifungal agents (via sulfamoyl-triazine motifs) Kinase inhibition or GPCR modulation (pyridine-dimethylamino synergy)

Key Findings

Sulfonamide vs.

Heterocyclic Cores :

  • The 1,3-oxazinan ring in the target compound introduces a rigid scaffold absent in Compound B’s pyridine system, which could restrict conformational flexibility during receptor binding .
  • Compound A’s triazine-imidazolidin-ylidene system prioritizes hydrogen-bonding interactions, contrasting with the furan-ethyl group’s role in hydrophobic or π-stacking interactions .

Synthetic Complexity : Compound A’s synthesis relies on thioether formation with ethyl bromoacetate, a method adaptable to the target compound’s ethanediamide linker . Compound B’s benzodioxin-pyridine architecture suggests divergent routes (e.g., cross-coupling) .

Contradictions and Limitations

  • emphasizes triazine-based sulfamoyl derivatives for antimicrobial use, whereas the target compound’s benzodioxine sulfonyl group lacks direct activity data, creating uncertainty in extrapolating applications.

Research Implications

The target compound’s unique hybrid architecture positions it as a candidate for:

  • Dual-target inhibitors : Combining sulfonamide enzyme inhibition (e.g., carbonic anhydrase) with furan-mediated receptor modulation.
  • ADMET optimization : The benzodioxine sulfonyl group may reduce hepatic clearance compared to simpler sulfonamides .

Further studies should prioritize crystallographic validation (using SHELX ), enzymatic assays, and comparative pharmacokinetic profiling against Compounds A and B.

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